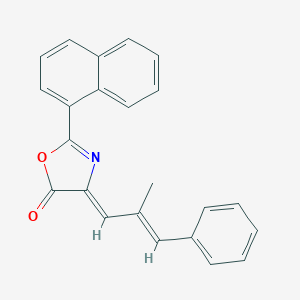
ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a bromine atom attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate typically involves a multi-step process. One common method starts with the bromination of indole to introduce the bromine atom at the 5-position. This is followed by the acetylation of the amino group to form the acetylamino derivative. Finally, the carboxylation of the indole ring is achieved through esterification with ethyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the acetylamino group to an amino group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-(acetylamino)-1H-indole-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-1H-indole-2-carboxylic acid: Lacks the ethyl ester and acetylamino groups, which can affect its solubility and chemical properties.
3-(Acetylamino)-5-bromo-1H-indole:
The presence of the bromine atom and the acetylamino group in ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate makes it unique and potentially more versatile in various chemical and biological contexts.
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16g/mol |
IUPAC Name |
ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-3-19-13(18)12-11(15-7(2)17)9-6-8(14)4-5-10(9)16-12/h4-6,16H,3H2,1-2H3,(H,15,17) |
InChI Key |
YPGCPMZBOKBGFD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B402454.png)
![N-(Benzo[1,3]dioxol-5-ylmethylene-hydrazinocarbonylmethyl)-2-methoxy-benzamide](/img/structure/B402456.png)
![N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}thiophene-2-carboxamide (non-preferred name)](/img/structure/B402457.png)
![N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE](/img/structure/B402458.png)
![N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-furamide](/img/structure/B402460.png)



![4-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxy-6-iodophenyl acetate](/img/structure/B402464.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B402465.png)
![2,6-dimethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402466.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402467.png)
![4-[(2-{3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402469.png)
![4-[(2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402472.png)
